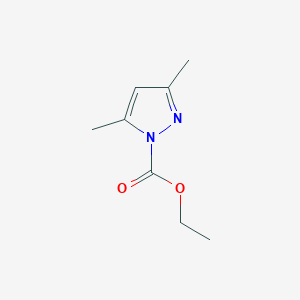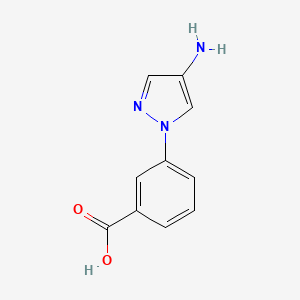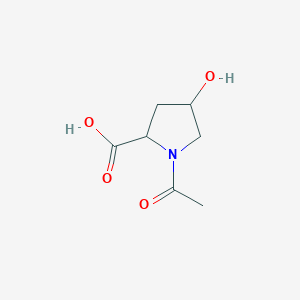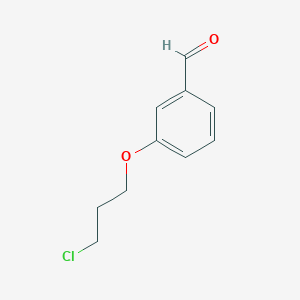
2-Methylthiophene
Descripción general
Descripción
2-Methylthiophene is an organosulfur compound with the formula CH3C4H3S. It is a colorless, flammable liquid . It is a member of the class of thiophenes that is thiophene in which the hydrogen atom at position 2 is substituted by a methyl group .
Synthesis Analysis
2-Methylthiophene can be produced by Wolff-Kishner reduction of thiophene-2-carboxaldehyde . Its commercial synthesis involves vapor-phase dehydrogenation of a 1-pentanol/CS2 mixture . Recent strategies in the synthesis of thiophene derivatives have been highlighted in the literature from 2012 to 2020 .Molecular Structure Analysis
The molecular formula of 2-Methylthiophene is C5H6S . The semiexperimental equilibrium structure of 2-Methylthiophene has been determined using microwave spectroscopy .Chemical Reactions Analysis
The reaction mechanisms and kinetics of thiophene oxidation reactions initiated by hydroperoxyl radical have been considered . The results show that the additions of HO2 to the α and β carbons of thiophene in the initial steps of the title reaction are the most favored pathways .Physical And Chemical Properties Analysis
2-Methylthiophene is a colorless, flammable liquid . It has a density of 1.0168 g/cm3 . The melting point is -63.4 °C and the boiling point is 112.6 °C .Aplicaciones Científicas De Investigación
Organic Semiconductors and Electronics
2-Methylthiophene (2MTP) plays a crucial role in organic electronics due to its π-conjugated structure. Researchers have utilized it in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Its electron-rich nature and efficient charge transport properties make it an excellent candidate for these applications.
Corrosion Inhibition
In industrial chemistry, 2-Methylthiophene derivatives serve as effective corrosion inhibitors. Their ability to protect metal surfaces from degradation due to chemical reactions with corrosive agents makes them valuable in various industries .
Biologically Active Compounds
2-Methylthiophene-based analogs have captured the interest of scientists as potential biologically active compounds. These derivatives exhibit diverse pharmacological properties:
- Anticancer Properties : Some thiophene derivatives, including 2-Methylthiophene, demonstrate anticancer effects .
- Anti-Inflammatory and Antimicrobial Effects : The thiophene ring system contributes to anti-inflammatory and antimicrobial activities .
- Antihypertensive and Anti-Atherosclerotic Properties : Certain molecules containing the thiophene framework exhibit these beneficial effects .
Metal Complexing Agents
2-Methylthiophene derivatives can act as ligands in coordination complexes with noble metals. These complexes find applications in catalysis and materials science .
Synthesis of Active Pharmaceutical Ingredients (APIs)
Specific 2-Methylthiophene derivatives, such as 2-Butylthiophene and 2-Octylthiophene, serve as raw materials for synthesizing various pharmaceutical agents. For instance:
Safety and Hazards
Direcciones Futuras
The future directions of 2-Methylthiophene research could involve further investigation into its synthesis, chemical reactions, and applications. For instance, a recent study used microwave spectroscopy to determine the equilibrium structure of 2-Methylthiophene . Another study provided insights into the hydrodesulfurization mechanism of 2-Methylthiophene catalyzed by Ni2P . These studies indicate ongoing interest in understanding the properties and potential applications of 2-Methylthiophene.
Mecanismo De Acción
Target of Action
2-Methylthiophene is an organosulfur compound . It’s important to note that the effects of a compound are often a result of its interactions with multiple targets, and the exact targets can vary depending on the specific biological context.
Mode of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The exact mechanism by which 2-Methylthiophene interacts with its targets is currently unknown and would require further investigation.
Biochemical Pathways
For instance, some thiophene derivatives are used in the synthesis of anticancer agents and anti-atherosclerotic agents
Pharmacokinetics
It is known that the compound is a colorless, flammable liquid . Its physical and chemical properties, such as its boiling point and density, could potentially influence its pharmacokinetic properties .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties
Action Environment
The action of 2-Methylthiophene can be influenced by various environmental factors. For instance, its stability and efficacy could potentially be affected by temperature, as the compound is a liquid at room temperature . Additionally, the compound is flammable, which could also influence its stability and action
Propiedades
IUPAC Name |
2-methylthiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6S/c1-5-3-2-4-6-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQQBUAPQHNYYRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060291 | |
| Record name | Thiophene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid | |
| Record name | 2-Methylthiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-Methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
112.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
112.6 mg/L @ 25 °C (exp) | |
| Record name | 2-Methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Vapor Pressure |
24.9 [mmHg] | |
| Record name | 2-Methylthiophene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Methylthiophene | |
CAS RN |
554-14-3, 25154-40-9 | |
| Record name | 2-Methylthiophene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=554-14-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylthiophene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025154409 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiophene, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Thiophene, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.240 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLTHIOPHENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7115JAP77A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-Methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-63.4 °C | |
| Record name | 2-Methylthiophene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033118 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: 2-Methylthiophene has the molecular formula C5H6S and a molecular weight of 98.16 g/mol.
ANone: Various spectroscopic techniques have been employed to characterize 2-Methylthiophene, including:
- NMR Spectroscopy: [, , ] 1H and 13C NMR spectra provide detailed information about the compound's structure and dynamics.
- Infrared (IR) Spectroscopy: [] IR absorption spectra reveal characteristic vibrational frequencies associated with specific functional groups.
- Raman Spectroscopy: [, ] Raman spectra provide complementary information to IR, particularly useful for studying molecular vibrations and interactions.
- Surface Enhanced Raman Spectroscopy (SERS): [] SERS studies using silver colloids have provided insights into the adsorption behavior of 2-Methylthiophene on metal surfaces.
A: 2-Methylthiophene, along with other sulfur-containing compounds, is commonly found in fossil fuels. [, , , , ] Its presence contributes to sulfur emissions during combustion, which are detrimental to the environment.
ANone: Several methods have been investigated for 2-Methylthiophene removal, including:
- Oxidative Desulfurization: [, , ] This method utilizes oxidizing agents like hydrogen peroxide to convert sulfur compounds into more easily removable forms.
- Extractive Desulfurization: [] This method uses specific solvents, including ionic liquids, to selectively extract sulfur compounds from the fuel.
ANone: Computational studies provide valuable insights into the properties and reactivity of 2-Methylthiophene:
- Density Functional Theory (DFT): DFT calculations are used to investigate the electronic structure, bonding, and reactivity of 2-Methylthiophene and its interactions with catalysts. [, ]
- Molecular Dynamics (MD) Simulations: [] MD simulations are employed to study the conformational flexibility of 2-Methylthiophene and its derivatives, providing information about their structural dynamics.
ANone:
- C-S Bond Cleavage: [, , ] Research has demonstrated that certain iridium complexes can cleave the carbon-sulfur bond in 2-Methylthiophene, leading to ring-opening and potential applications in desulfurization. [, ]
- Photoisomerization: [] Upon UV irradiation, 2-Methylthiophene can undergo isomerization to form 3-Methylthiophene. Theoretical studies suggest that this process occurs on the excited triplet state (T1) surface and involves diradical intermediates. []
- Oxidative Cycloaddition: [, ] In the presence of oxidants and catalysts like BF3·Et2O, 2-Methylthiophene can undergo oxidative cycloaddition reactions with dienophiles, forming various cyclic products. [, ]
A: As a constituent of fossil fuels, 2-Methylthiophene contributes to sulfur dioxide (SO2) emissions upon combustion, leading to acid rain and air pollution. [, ]
A:
- Gas Chromatography (GC): GC coupled with various detectors, such as sulfur chemiluminescence detectors (SCDs) [, , ] and atomic emission detectors (AEDs), [, ] is widely used for separating and quantifying 2-Methylthiophene in complex mixtures like gasoline.
ANone: The position of the methyl group influences the reactivity of the thiophene ring:
- Electrophilic Substitution: The methyl group in 2-Methylthiophene activates the thiophene ring towards electrophilic substitution reactions, primarily at the 5-position. []
- Oxidative Cycloaddition: Alkylation of the thiophene ring, as in 2-Methylthiophene, has been shown to lower the activation barrier for oxidative cycloaddition reactions with singlet oxygen. []
A:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















